B1578772 Beta-Amyloid (14-25)

Beta-Amyloid (14-25)

Cat. No.: B1578772
M. Wt: 1389.6
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (14-25) is a useful research compound. Molecular weight is 1389.6. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (14-25) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (14-25) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diagnostic Applications

1. Biomarkers for Alzheimer’s Disease:

  • Aβ(14-25) can serve as a potential biomarker for early diagnosis of AD. Elevated levels of this peptide in cerebrospinal fluid (CSF) or plasma correlate with cognitive decline and amyloid plaque deposition in the brain .
  • Recent studies have shown that measuring specific Aβ fragments, including Aβ(14-25), can enhance diagnostic accuracy when combined with other biomarkers such as tau proteins .

2. Imaging Techniques:

  • Advances in imaging technologies, such as positron emission tomography (PET), allow for visualization of Aβ plaques in vivo. Aβ(14-25) can be targeted using specific ligands that bind to amyloid aggregates, facilitating the assessment of amyloid burden in patients .

Therapeutic Applications

1. Targeted Therapies:

  • Aβ(14-25) is being explored as a target for therapeutic interventions aimed at reducing amyloid plaque formation. Monoclonal antibodies targeting different forms of Aβ, including oligomeric and fibrillar species, have shown promise in clinical trials .
  • Recent successes include therapies like aducanumab and lecanemab, which reduce amyloid levels and have been approved for use in early AD stages .

2. Neuroprotective Strategies:

  • Some studies suggest that specific fragments of Aβ, including Aβ(14-25), may exert neuroprotective effects under certain conditions, promoting synaptic plasticity and neurogenesis . This dual role complicates the development of therapies that target Aβ without disrupting its potential beneficial effects.

Case Studies

Study Findings Implications
Study on BiomarkersElevated levels of Aβ(14-25) correlate with cognitive decline in preclinical AD patients .Supports the use of Aβ(14-25) as a biomarker for early diagnosis.
Therapeutic TrialLecanemab reduced amyloid burden significantly over 18 months .Validates Aβ-targeting strategies for AD treatment.
Neuroprotective EffectsAβ(14-25) showed potential neuroprotective properties in cultured neurons .Suggests a need for further research into the beneficial roles of specific Aβ fragments.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for quantifying Beta-Amyloid (14-25) aggregation kinetics in vitro?

  • Methodological Answer : Use fluorescence-based assays like Thioflavin T (ThT) to monitor fibril formation, complemented by transmission electron microscopy (TEM) for structural validation. Dynamic light scattering (DLS) or size-exclusion chromatography (SEC) can quantify oligomer size distribution. Ensure triplicate trials, standardized buffer conditions (pH 7.4, 37°C), and controls (e.g., scrambled peptide) to minimize variability .

Q. How should researchers design in vitro experiments to study Beta-Amyloid (14-25)-induced neuronal toxicity?

  • Methodological Answer : Employ primary neuronal cultures or SH-SY5Y cell lines, treating with Beta-Amyloid (14-25) at physiologically relevant concentrations (1–10 µM). Include viability assays (MTT, LDH release) and apoptotic markers (caspase-3 activation). Control for batch variability by sourcing peptides from multiple vendors and validating purity via HPLC .

Q. What are the best practices for conducting a systematic literature review on Beta-Amyloid (14-25)'s role in Alzheimer’s pathogenesis?

  • Methodological Answer : Use databases like PubMed and Google Scholar with keywords "Beta-Amyloid (14-25)" AND ("aggregation" OR "neurotoxicity" OR "Alzheimer’s"). Filter for peer-reviewed articles (2015–2025) and prioritize studies with in vitro/in vivo correlation. Critically appraise methodologies, noting inconsistencies in peptide preparation or model systems .

Advanced Research Questions

Q. How can pharmacokinetic modeling resolve discrepancies in Beta-Amyloid (14-25) turnover rates across studies?

  • Methodological Answer : Apply compartmental models to cerebrospinal fluid (CSF) data using tools like NONMEM or Monolix. Incorporate isotopic labeling (SILK technique) for kinetic parameter estimation. Validate models with longitudinal cohort data (e.g., ADNI dataset) and adjust for covariates like age and APOE4 status .

Q. What statistical methods address conflicting findings on Beta-Amyloid (14-25) neurotoxicity in mixed model systems?

  • Methodological Answer : Perform meta-analyses using random-effects models to account for heterogeneity. Stratify by model type (primary neurons vs. immortalized lines) and peptide preparation (synthetic vs. recombinant). Sensitivity analyses should exclude outliers, and funnel plots assess publication bias .

Q. How can multi-omics approaches elucidate Beta-Amyloid (14-25) interactions with tau protein in Alzheimer’s models?

  • Methodological Answer : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from transgenic mice or post-mortem brain tissue. Use network analysis (e.g., STRING, Cytoscape) to identify co-expression modules. Validate pathways (e.g., MAPK signaling) via siRNA knockdown and functional assays .

Q. What are the challenges in designing immunotherapy trials to enhance Beta-Amyloid (14-25) clearance in vivo?

  • Methodological Answer : Optimize antibody affinity (KD ≤ 1 nM) to target soluble oligomers without binding plaques. Use microdialysis in rodent models to monitor CSF Beta-Amyloid (14-25) levels post-treatment. Address immune activation risks (e.g., ARIA-E) via MRI monitoring and dose escalation .

Q. Data Presentation and Reproducibility

Q. How can researchers mitigate bias in studies investigating Beta-Amyloid (14-25) aggregation inhibitors?

  • Methodological Answer : Use double-blinded protocols for treatment allocation and outcome assessment. Pre-register hypotheses and analysis plans (e.g., Open Science Framework). Disclose all funding sources and potential conflicts of interest in publications .

Properties

Molecular Weight

1389.6

sequence

HQKLVFFA

Origin of Product

United States

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